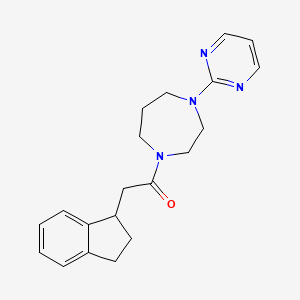![molecular formula C13H20N2 B5672666 N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5672666.png)
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine, also known as DMPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMPEB is a member of the family of compounds known as selective androgen receptor modulators (SARMs). SARMs have been shown to selectively bind to androgen receptors, which play a critical role in the development of muscle tissue and bone density. DMPEB has been found to have a high affinity for androgen receptors, making it a promising candidate for the treatment of a variety of conditions.
Mécanisme D'action
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine works by selectively binding to androgen receptors, which play a critical role in the development of muscle tissue and bone density. By binding to these receptors, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine can increase muscle mass and bone density, leading to improved physical performance and overall health.
Biochemical and Physiological Effects:
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been shown to have a number of biochemical and physiological effects. In addition to its effects on muscle mass and bone density, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been shown to improve insulin sensitivity, reduce inflammation, and enhance cardiovascular function. These effects make N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine a promising candidate for the treatment of a variety of conditions, including diabetes, cardiovascular disease, and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine is its high affinity for androgen receptors, which makes it a potent and selective modulator of these receptors. However, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine also has some limitations for lab experiments. For example, its complex synthesis process and relatively low yield can make it difficult and expensive to produce in large quantities. Additionally, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet well-established.
Orientations Futures
There are a number of future directions for research on N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. One area of focus is the development of more efficient and cost-effective synthesis methods for N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. Another area of research is the investigation of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine's potential therapeutic applications in humans, particularly in the treatment of conditions such as osteoporosis, sarcopenia, and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine, as well as its potential side effects and long-term safety.
Méthodes De Synthèse
The synthesis of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine is a complex process that involves several steps. The first step is the synthesis of 2-buten-1-amine, which is then reacted with 2-pyridineethylamine to form the intermediate compound. This intermediate is then reacted with dimethylamine to produce N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. The overall yield of this process is approximately 30%.
Applications De Recherche Scientifique
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of muscle wasting and bone density loss. N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the treatment of conditions such as osteoporosis and sarcopenia.
Propriétés
IUPAC Name |
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-4-12(2)11-15(3)10-8-13-7-5-6-9-14-13/h4-7,9H,8,10-11H2,1-3H3/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAKXFMRGVRFNM-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425461 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(cyclopropylmethyl)thio]methyl}-1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-1,2,4-triazole](/img/structure/B5672596.png)
![Thiophene-2-carboxylic acid [(4,5-dihydro-thiazol-2-ylcarbamoyl)-methyl]-amide](/img/structure/B5672600.png)

![1-{2-[(3R*,4R*)-3-(hydroxymethyl)-4-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5672603.png)
![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5672617.png)
![2-(benzyloxy)-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5672630.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5672645.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5672661.png)


